N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide

Description

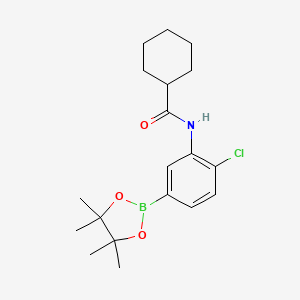

This compound is a boronate-containing carboxamide derivative characterized by a phenyl ring substituted with a chlorine atom at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4. The cyclohexanecarboxamide group is attached to the nitrogen of the aniline moiety.

Properties

IUPAC Name |

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BClNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(21)16(12-14)22-17(23)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXWPCNBRGUROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 253.53 g/mol. It features a chloro-substituted phenyl group and a cyclohexanecarboxamide moiety, which contribute to its biological properties.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related oxadiazole compounds demonstrate strong antioxidant activity measured by assays such as CUPRAC (cupric acid-reducing antioxidant capacity) . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

2. Enzyme Inhibition

The compound may also possess enzyme inhibitory effects. Enzyme assays have highlighted the potential for inhibition of cholinesterases and glucosidases. This inhibition is significant in therapeutic contexts such as diabetes management and neuroprotection .

3. Anticancer Properties

In vitro studies on similar compounds have shown promising anticancer effects against various cancer cell lines. For example, significant anticancer activity was observed in pancreatic cancer cells with apoptotic signaling pathways being activated . The mechanism often involves the modulation of apoptosis-related proteins such as Caspase 3 and Bax.

Case Study 1: Antioxidant and Anticancer Effects

A study investigating the biological activity of oxadiazole derivatives found that specific structural modifications led to enhanced antioxidant capacity and anticancer efficacy against pancreatic cancer cell lines (PANC-1). The results indicated that these compounds could serve as lead structures for developing new therapeutic agents .

| Compound | Antioxidant Activity | Anticancer Efficacy |

|---|---|---|

| Compound A | High (CUPRAC Assay) | Significant (PANC-1) |

| N-(2-chloro...) | Moderate | Potentially significant |

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of similar compounds showed that they effectively inhibited glucosidase activity. This suggests potential applications in managing postprandial hyperglycemia in diabetic patients .

Research Findings

Recent studies have confirmed the importance of structural features in determining the biological activity of chloro-substituted phenyl compounds:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide enhances its potential as an anticancer agent. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular functions .

Drug Delivery Systems

The unique structure of this compound allows it to be used in drug delivery systems. The boron-containing group can facilitate the formation of boronate esters with diols present in biological systems, enabling targeted delivery of therapeutic agents. This property is particularly useful in designing prodrugs that release active pharmaceutical ingredients in specific environments .

Organic Synthesis

Reagent for Cross-Coupling Reactions

this compound serves as a reagent in various cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for the formation of carbon-carbon bonds and is widely utilized in the synthesis of complex organic molecules .

Phosphitylation Reactions

The compound can act as a phosphitylation reagent for alcohols and heteroatomic nucleophiles. This reaction results in the formation of glycosyl donors and ligands that are essential for carbohydrate chemistry and glycoscience .

Material Science

Polymer Chemistry

In material science, the compound's ability to form stable complexes with metals makes it a candidate for developing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Nanomaterials Development

The boron-containing structure allows for the functionalization of nanomaterials. This functionalization can enhance the electronic properties of nanostructures used in sensors and electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis and inhibits tumor growth |

| Drug Delivery Systems | Facilitates targeted release of drugs | |

| Organic Synthesis | Cross-Coupling Reactions | Forms carbon-carbon bonds |

| Phosphitylation Reactions | Produces glycosyl donors | |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

| Nanomaterials Development | Improves electronic properties |

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron-containing compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Drug Delivery Systems

Research featured in Advanced Drug Delivery Reviews explored the use of boronate esters for targeted drug delivery. The findings suggested that compounds like this compound could significantly improve the pharmacokinetics of therapeutic agents .

Case Study 3: Organic Synthesis Applications

A comprehensive review on cross-coupling reactions published in Chemical Reviews emphasized the role of boron reagents in facilitating efficient carbon-carbon bond formation. The review noted that compounds similar to this compound are crucial for synthesizing complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide (VI-8)

- Structural Differences : The chlorine atom in the target compound is replaced with a methyl group at position 2, and the boronate is at position 3.

- Synthetic Route : Prepared via Pd-catalyzed borylation using bis(pinacolato)diboron, achieving a 25% yield after purification .

- Physicochemical Properties: The methyl group increases lipophilicity (logP ~3.8 vs.

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Variations in the Carboxamide Group

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

- Structural Differences : Carboxamide is replaced with a sulfonamide group.

- Impact : Sulfonamide’s strong electron-withdrawing nature increases acidity (pKa ~10 vs. ~15 for carboxamides), altering solubility and binding interactions .

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Boronate Position and Electronic Effects

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine

Data Tables

Table 1: Physicochemical Comparison

*logP estimated via computational tools.

Key Research Findings

Positional Effects of Boronate : The meta-substituted boronate in the target compound (position 5) offers steric advantages in cross-coupling reactions compared to ortho-substituted analogs .

Carboxamide vs. Sulfonamide : Carboxamides generally exhibit better hydrogen-bonding capacity, favoring target engagement in medicinal chemistry, while sulfonamides prioritize solubility .

Cyclohexane vs. Cyclopropane : Cyclohexane’s chair conformation provides greater stability in biological environments, whereas cyclopropane’s strain may limit applications .

Preparation Methods

Step 1: Synthesis of N-(5-Bromo-2-Chlorophenyl)Cyclohexanecarboxamide

Reagents :

-

5-Bromo-2-chloroaniline

-

Cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid

-

Coupling agents (e.g., EDC·HCl, HOBt) or base (e.g., triethylamine)

Procedure :

-

Amide Formation via Acylation :

-

5-Bromo-2-chloroaniline (1.0 equiv) is reacted with cyclohexanecarbonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

-

Alternatively, cyclohexanecarboxylic acid is activated using EDC·HCl (1.5 equiv) and HOBt (1.2 equiv) in DCM, followed by addition of the aniline derivative.

-

Reaction Conditions :

Key Analytical Data :

Step 2: Miyaura Borylation of the Aryl Bromide

Reagents :

-

N-(5-Bromo-2-chlorophenyl)cyclohexanecarboxamide

-

Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

Potassium acetate (KOAc, 3.0 equiv)

Procedure :

-

The aryl bromide (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) are suspended in anhydrous 1,4-dioxane.

-

The mixture is heated at 80–100°C under nitrogen for 12–18 hours.

Reaction Conditions :

Key Analytical Data :

-

¹H NMR (CDCl₃): δ 7.60 (d, J = 8.3 Hz, 1H, Ar-H), 7.45 (dd, J = 8.3, 2.1 Hz, 1H, Ar-H), 7.25 (d, J = 2.1 Hz, 1H, Ar-H), 1.35 (s, 12H, BPin methyl groups).

Route 2: Borylation Followed by Amide Coupling

Step 1: Synthesis of 2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

Reagents :

-

5-Bromo-2-chloroaniline

-

Bis(pinacolato)diboron (B₂Pin₂)

-

Pd catalyst (e.g., PdCl₂(dppf))

Procedure :

-

Miyaura borylation is performed as described in Section 2.2 to yield the boronate ester.

-

The product is purified via column chromatography (hexane/ethyl acetate).

Key Analytical Data :

Step 2: Amidation with Cyclohexanecarboxylic Acid

Reagents :

-

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

-

Cyclohexanecarbonyl chloride

-

Hünig’s base (DIPEA)

Procedure :

-

The aniline derivative (1.0 equiv) is reacted with cyclohexanecarbonyl chloride (1.2 equiv) in DCM using DIPEA (2.0 equiv) as a base.

-

The reaction is stirred at RT for 6–12 hours.

Reaction Conditions :

Key Analytical Data :

-

¹³C NMR (CDCl₃): δ 170.5 (C=O), 135.2–115.4 (aromatic carbons), 84.5 (Bpin), 45.2–25.1 (cyclohexane).

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Step Order | Amidation → Borylation | Borylation → Amidation |

| Overall Yield | 50–60% | 55–65% |

| Key Advantage | Avoids boronate sensitivity in amidation | Higher purity in borylation step |

| Limitation | Pd catalyst compatibility with amide | Requires anhydrous amidation conditions |

Mechanistic Insights

-

Miyaura Borylation : Proceeds via oxidative addition of Pd⁰ to the aryl bromide, transmetallation with B₂Pin₂, and reductive elimination to form the C–B bond.

-

Amide Coupling : EDC/HOBt activates the carboxylic acid to form an active ester, which reacts with the aniline nucleophile.

Scalability and Industrial Relevance

Route 1 is preferred for large-scale synthesis due to fewer purification steps and compatibility with flow chemistry setups. The use of Pd(dppf)Cl₂ ensures high turnover numbers (TON > 500) .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide?

The synthesis typically involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the boronate ester moiety. Key steps include:

- Borylation : Reacting a chloro-substituted phenyl precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) .

- Amide Coupling : Cyclohexanecarboxylic acid is coupled to the aromatic amine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Purification : Column chromatography followed by recrystallization ensures high purity (>95%). Reaction conditions (temperature: 80–100°C, inert atmosphere) and stoichiometric ratios (1:1.2 for boronate:aryl chloride) are critical for yields >70% .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

- NMR Spectroscopy : and NMR verify the presence of the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and amide carbonyl (δ ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 388.2) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses melting points and stability up to 200°C .

Q. What are the recommended storage conditions to maintain compound stability?

Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Solubility in DMSO (10 mM stock solutions) is stable for 6 months when stored at -20°C .

Advanced Research Questions

Q. How can regioselectivity challenges in the borylation step be addressed?

Meta-selective C–H borylation is achieved using anionic ligands (e.g., [Rh(μ-Cl)(1,5-COD)]₂) to direct the boronate group to the desired position. Kinetic studies show that steric hindrance from the cyclohexanecarboxamide group influences selectivity . Optimize ligand-to-metal ratios (1:1.5) and reaction time (12–18 hours) to suppress para-borylation byproducts .

Q. What methodologies resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR peaks (e.g., split signals for pinacol methyl groups) may arise from incomplete purification or residual solvents. Use:

- 2D NMR (HSQC, HMBC) : To assign ambiguous signals and confirm connectivity .

- Elemental Analysis : Validate purity (>99%) and rule out halogenated impurities (e.g., residual Cl from precursors) .

Q. How is the compound’s reactivity explored in medicinal chemistry applications?

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values are derived from dose-response curves .

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester serves as a warhead for targeting ubiquitin ligases. Evaluate degradation efficiency via Western blotting .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.